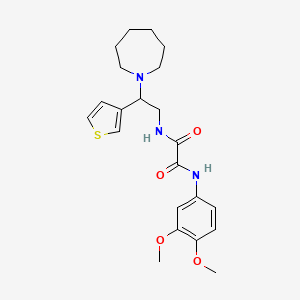
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, also known as AZD8055, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide inhibits the activity of mTOR, a protein kinase that plays a critical role in regulating cell growth and proliferation. By blocking mTOR signaling, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is its potency and specificity as an mTOR inhibitor. It has been shown to be more effective than other mTOR inhibitors, such as rapamycin, in preclinical models of cancer. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide. One area of research is the identification of biomarkers that can predict response to this compound in cancer patients. Another area of research is the development of novel formulations of this compound that improve its solubility and pharmacokinetic properties. Finally, there is potential for the combination of this compound with other anticancer agents to improve its efficacy and overcome drug resistance.
Synthesemethoden
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-aminobenzonitrile to form 3,4-dimethoxyphenyl-2-aminobenzonitrile. This compound is then reacted with 2-bromoethylthiophene to form N-(2-(thiophen-3-yl)ethyl)-3,4-dimethoxyphenyl-2-aminobenzonitrile. The final step involves the reaction of this compound with oxalyl chloride and azepane to form this compound.
Wissenschaftliche Forschungsanwendungen
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has shown potent antitumor activity both in vitro and in vivo, and has been shown to inhibit the growth of cancer cells by blocking the mTOR signaling pathway. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-19-8-7-17(13-20(19)29-2)24-22(27)21(26)23-14-18(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMZFVAXYUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)
![N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2951724.png)
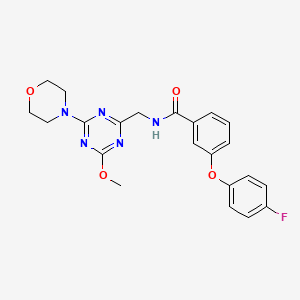
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)

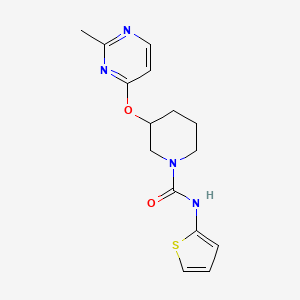
![2-Benzylsulfanyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide;hydrochloride](/img/structure/B2951733.png)
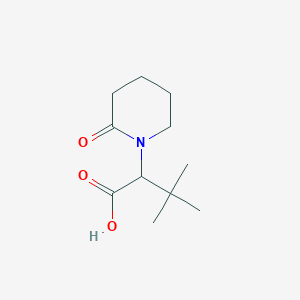

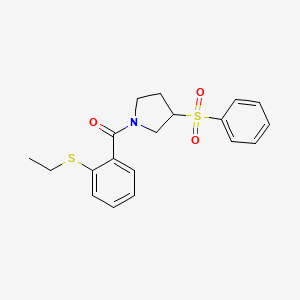

![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2951745.png)